2-(4-Cyclopentyl-piperazin-1-yl)-quinoline
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Overview
Description
2-(4-cyclopentylpiperazin-1-yl)quinoline is a heterocyclic compound that combines a quinoline core with a piperazine ring substituted with a cyclopentyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopentylpiperazin-1-yl)quinoline typically involves the reaction of quinoline derivatives with cyclopentylpiperazine. One common method is the nucleophilic substitution reaction where quinoline is reacted with 4-cyclopentylpiperazine in the presence of a base such as sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopentylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituents used
Scientific Research Applications
2-(4-cyclopentylpiperazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(4-cyclopentylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)quinoline: Similar structure but with a phenyl group instead of a cyclopentyl group.
2-(4-methylpiperazin-1-yl)quinoline: Similar structure but with a methyl group instead of a cyclopentyl group
Uniqueness
2-(4-cyclopentylpiperazin-1-yl)quinoline is unique due to the presence of the cyclopentyl group, which can influence its biological activity and chemical properties. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds .
Properties
Molecular Formula |
C18H23N3 |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-(4-cyclopentylpiperazin-1-yl)quinoline |
InChI |
InChI=1S/C18H23N3/c1-4-8-17-15(5-1)9-10-18(19-17)21-13-11-20(12-14-21)16-6-2-3-7-16/h1,4-5,8-10,16H,2-3,6-7,11-14H2 |
InChI Key |
JGCMOVVEQUHZRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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